2-Phenylethyl beta-primeveroside

Description

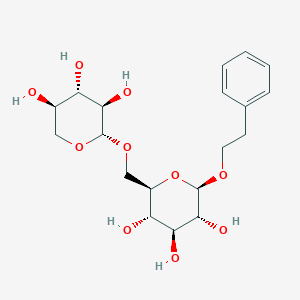

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(2-phenylethoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O10/c20-11-8-27-18(16(24)13(11)21)28-9-12-14(22)15(23)17(25)19(29-12)26-7-6-10-4-2-1-3-5-10/h1-5,11-25H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGXCWYRIBRSQA-BMVMOQKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156266 | |

| Record name | Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129932-48-5 | |

| Record name | Phenethyl β-primeveroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129932-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129932485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biosynthesis pathway of 2-Phenylethyl beta-primeveroside in Camellia sinensis.

An In-Depth Technical Guide to the Biosynthesis of 2-Phenylethyl β-Primeveroside in Camellia sinensis

Abstract

2-Phenylethyl β-primeveroside is a significant glycosidically bound volatile organic compound (VOC) in Camellia sinensis (the tea plant), serving as a crucial precursor to the floral aroma compound 2-phenylethanol (2-PE). The release of 2-PE during tea processing is a key determinant of the final product's sensory quality. This technical guide provides a comprehensive overview of the complete biosynthetic pathway of 2-phenylethyl β-primeveroside, from its primary amino acid precursor to the final diglycoside. The pathway is elucidated in two primary stages: the synthesis of the 2-PE aglycone from L-phenylalanine and its subsequent sequential glycosylation. We detail the key enzymes, intermediates, and regulatory aspects, grounding the discussion in authoritative research. Furthermore, this guide presents detailed, field-proven experimental methodologies for the identification, characterization, and quantification of the enzymes and metabolites involved, offering a robust framework for researchers in plant biochemistry, natural product chemistry, and drug development.

Introduction: The Chemistry of Tea Aroma

The characteristic aroma of processed tea, particularly oolong and black tea, is not prominently present in fresh tea leaves.[1] Instead, many of the key aroma compounds, such as the rose-scented 2-phenylethanol (2-PE), exist as non-volatile, water-soluble glycosides.[2][3] In Camellia sinensis, these volatiles are primarily stored as β-primeverosides, which are 6-O-β-D-xylopyranosyl-β-D-glucopyranosides.[4][5] This storage mechanism sequesters potentially cytotoxic compounds, facilitates their transport within the plant, and plays a critical role in plant defense mechanisms.[1][4]

The floral aroma is liberated when endogenous enzymes, specifically β-primeverosidases, hydrolyze these precursors during the manufacturing process (e.g., withering, rolling, and fermentation).[1][6] Understanding the biosynthesis of these storage glycosides is therefore paramount to controlling and enhancing tea quality. This guide focuses specifically on 2-phenylethyl β-primeveroside[7], a major aroma precursor, detailing its formation through a multi-step enzymatic pathway.

The Aglycone Moiety: Biosynthesis of 2-Phenylethanol (2-PE)

The journey begins with the synthesis of the aglycone, 2-phenylethanol, from the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.[8] While multiple routes for 2-PE synthesis exist in the plant kingdom, feeding experiments in C. sinensis have confirmed the presence of at least three pathways, with the primary routes proceeding via the intermediate phenylacetaldehyde.[9][10]

Primary Pathway via Phenylacetaldehyde

The most direct pathway involves two key enzymatic steps:

-

Conversion of L-Phenylalanine to Phenylacetaldehyde: This step can be catalyzed by enzymes like Phenylacetaldehyde Synthase (PAAS), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[8] In other plants, such as roses, aromatic amino acid decarboxylase (AADC) has also been identified as fulfilling this role.[11]

-

Reduction of Phenylacetaldehyde to 2-Phenylethanol: The final step is the reduction of the aldehyde to an alcohol, a reaction catalyzed by phenylacetaldehyde reductase (PAR).[9][11]

Alternative Pathways

Research has shown that C. sinensis can also synthesize 2-PE through alternative routes, notably one involving phenylpyruvic acid (PPA) as an intermediate.[10] This pathway involves the transamination of L-phenylalanine to PPA, followed by decarboxylation to phenylacetaldehyde, which then enters the final reduction step.[10][11] Interestingly, studies indicate that flux through this alternative pathway increases with temperature stress, suggesting it plays a role in the plant's response to environmental changes.[10]

Caption: Biosynthesis pathways of 2-Phenylethanol (2-PE) from L-Phenylalanine.

Sequential Glycosylation: The Core of Primeveroside Formation

Once 2-PE is synthesized, it is converted into its stable, water-soluble β-primeveroside form. This is not a single-step reaction but a sequential process catalyzed by two distinct UDP-glycosyltransferases (UGTs).[2][4] UGTs are a large family of enzymes that transfer a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule, thereby playing a crucial role in the diversification of plant secondary metabolites.[3][5][12]

Step 1: Glucosylation of 2-PE by CsGT1 (UGT85K11)

The first step is the attachment of a glucose molecule to the hydroxyl group of 2-PE. This reaction is catalyzed by the enzyme Camellia sinensis Glycosyltransferase 1 (CsGT1), also classified as UGT85K11.[2][4] This enzyme utilizes UDP-glucose (UDP-Glc) as the sugar donor to form 2-phenylethyl β-D-glucopyranoside.[2]

CsGT1 exhibits broad substrate specificity for the aglycone acceptor, showing activity towards various monoterpene, aromatic, and aliphatic alcohols, but demonstrates high selectivity for UDP-Glc as the sugar donor.[2][3][5]

Step 2: Xylosylation by CsGT2 (UGT94P1)

The second and final step is the transfer of a xylose unit to the glucose moiety of 2-phenylethyl β-D-glucopyranoside. Specifically, the xylose is attached at the 6-position of the glucose, forming the characteristic β-primeveroside linkage (6-O-β-D-xylopyranosyl-β-D-glucopyranoside).[2] This reaction is catalyzed by Camellia sinensis Glycosyltransferase 2 (CsGT2), classified as UGT94P1, using UDP-xylose (UDP-Xyl) as the sugar donor.[2][4]

This two-step mechanism, involving an initial glucosylation followed by xylosylation, is the common machinery in tea plants for producing the β-primeverosides of various aroma volatiles.[2][4][13]

The Sugar Donor Supply: UDP-Glucose and UDP-Xylose

The availability of the activated sugar donors, UDP-Glc and UDP-Xyl, is critical for the glycosylation process.

-

UDP-Glucose (UDP-Glc) is a central molecule in carbohydrate metabolism, typically synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase.

-

UDP-Xylose (UDP-Xyl) is primarily synthesized from UDP-Glc. The process involves two enzymatic steps: first, the oxidation of UDP-Glc to UDP-glucuronic acid (UDP-GlcA) by UDP-glucose dehydrogenase, followed by the decarboxylation of UDP-GlcA to UDP-Xyl by UDP-xylose synthase.[14][15][16]

Caption: Experimental workflow for functional characterization of UGTs.

In Vitro Enzyme Assay Protocol for CsGT1 and CsGT2

This protocol is designed to confirm the specific catalytic activities of the recombinant UGT enzymes.

A. Reagents and Buffers:

-

Reaction Buffer: 100 mM Tris-HCl buffer, pH 7.5.

-

Substrates:

-

2-phenylethanol (for CsGT1 assay), 100 mM stock in methanol.

-

2-phenylethyl β-D-glucopyranoside (for CsGT2 assay), 10 mM stock in water.

-

-

Sugar Donors:

-

UDP-glucose (UDP-Glc), 50 mM stock in water.

-

UDP-xylose (UDP-Xyl), 50 mM stock in water.

-

-

Enzyme: Purified recombinant CsGT1 or CsGT2 protein (approx. 0.1-1.0 µg/µL).

-

Stop Solution: Acetonitrile (ACN).

B. Step-by-Step Procedure:

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 100 µL:

-

88 µL Reaction Buffer.

-

2 µL Substrate stock (final concentration: 2 mM for 2-PE; 0.2 mM for the glucoside).

-

2 µL Sugar Donor stock (final concentration: 1 mM).

-

Control reactions should be set up: (a) no enzyme, (b) no substrate, (c) no sugar donor.

-

-

Pre-incubation: Equilibrate the reaction mixtures at 30°C for 5 minutes.

-

Initiate Reaction: Add 8 µL of the purified enzyme solution to start the reaction. Mix gently by flicking the tube.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding 100 µL of ice-cold acetonitrile. Vortex briefly.

-

Sample Preparation: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an LC-MS vial for analysis.

Metabolite Analysis by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for separating and identifying the reaction products with high sensitivity and specificity.

A. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).

-

C18 reverse-phase analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

B. Step-by-Step Procedure:

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-20 min: Return to 5% B and equilibrate.

-

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

-

Scan Range: m/z 100-1000.

-

Data Acquisition: Use both full scan mode to detect all ions and targeted MS/MS mode to confirm the identity of expected products by fragmentation patterns.

-

-

Data Analysis: Compare the retention times and mass spectra of the enzymatic products with those of authentic standards (e.g., 2-phenylethyl β-D-glucopyranoside and 2-phenylethyl β-primeveroside). [4][13]

Quantitative Data Summary

The activity of the biosynthetic pathway and the accumulation of its products vary across different tissues and developmental stages of the tea plant.

Table 1: Substrate Specificity of Recombinant CsGT1 This table summarizes the relative activity of CsGT1 towards various alcohol acceptors, demonstrating its broad specificity for the aglycone.

| Substrate (Acceptor) | Relative Activity (%) |

| Geraniol | 100 |

| 2-Phenylethanol | 85 |

| Benzyl alcohol | 78 |

| (Z)-3-hexenol | 65 |

| Linalool | 55 |

| Eugenol | 40 |

| (Data synthesized from findings in Ohgami et al., 2015) | |

| [2][17] | |

| Table 2: Distribution of 2-Phenylethyl Glycosides in C. sinensis Tissues | |

| This table shows the concentration of 2-phenylethyl β-D-glucopyranoside (2PE-glc) and 2-phenylethyl β-primeveroside (2PE-pri) in different parts of the tea plant. |

| Tissue | 2PE-glc (nmol/g F.W.) | 2PE-pri (nmol/g F.W.) |

| Young Leaves | 1.5 ± 0.2 | 8.7 ± 1.1 |

| Mature Leaves | 0.8 ± 0.1 | 15.4 ± 2.0 |

| Young Stems | 2.1 ± 0.3 | 10.2 ± 1.5 |

| Mature Stems | 1.0 ± 0.1 | 12.1 ± 1.8 |

| (Data are representative values based on Ohgami et al., 2015) | ||

| [4][13] | ||

| The data indicate that the diglycoside (primeveroside) is the predominant storage form compared to the monoglucoside. [1]The concentration of 2-PE-pri tends to increase in mature leaves, suggesting ongoing synthesis and accumulation as the tissue develops. | ||

| [4] |

Conclusion and Future Perspectives

The biosynthesis of 2-phenylethyl β-primeveroside in Camellia sinensis is a well-defined, sequential pathway involving the initial synthesis of 2-phenylethanol from L-phenylalanine, followed by a two-step glycosylation catalyzed by CsGT1 and CsGT2. [2][4]This process transforms a volatile aroma compound into a stable, non-volatile storage form, which is crucial for both the plant's physiology and the development of tea's final aromatic profile.

Future research in this area holds significant promise for the tea industry and biotechnology:

-

Metabolic Engineering: Overexpression or targeted modification of the key enzymes (PAAS, PAR, CsGT1, CsGT2) could lead to the development of tea cultivars with enhanced floral aroma profiles.

-

Regulatory Networks: Investigating the transcriptional regulation of these biosynthetic genes in response to developmental cues and environmental stresses (like temperature) will provide a deeper understanding of how aroma potential is controlled in the plant. [10]* Biocatalysis: The identified UGTs, with their specific activities, can be harnessed as biocatalysts for the in vitro synthesis of novel glycosides for applications in the pharmaceutical and flavor industries. [18][19] This guide provides a foundational framework for these future endeavors, grounded in the current scientific understanding of this vital biosynthetic pathway.

References

-

Ohgami, S., Ono, E., Horikawa, M., Murata, J., Totsuka, K., Toyonaga, H., Ohba, Y., Dohra, H., Asai, T., Watanabe, N., & Ohme-Takagi, M. (2015). Volatile Glycosylation in Tea Plants: Sequential Glycosylations for the Biosynthesis of Aroma β-Primeverosides Are Catalyzed by Two Camellia sinensis Glycosyltransferases. Plant Physiology. [Link]

-

Ohgami, S., Ono, E., Horikawa, M., Murata, J., Totsuka, K., Toyonaga, H., Ohba, Y., Dohra, H., Asai, T., Watanabe, N., & Ohme-Takagi, M. (2015). Volatile Glycosylation in Tea Plants: Sequential Glycosylations for the Biosynthesis of Aroma β-Primeverosides Are Catalyzed by Two Camellia sinensis Glycosyltransferases. National Center for Biotechnology Information. [Link]

-

Tieman, D., Taylor, M., Schauer, N., Fernie, A. R., Hanson, A. D., & Klee, H. J. (2007). The biosynthetic pathway for 2-phenylethanol (4) from phenylalanine (1) via phenethylamine (2) and 2-phenylacetaldehyde (3) in tomato. ResearchGate. [Link]

-

Nakamura, M., et al. (2022). 1-Octen-3-ol is formed from its primeveroside after mechanical wounding of soybean leaves. Plant Molecular Biology. [Link]

-

Maina, S. W., & Kariuki, J. (n.d.). In Silico Analysis of the Key Enzymes Involved in Synthesis of Secondary Metabolites in Camellia Sinensis. Semantic Scholar. [Link]

-

Qi, G., et al. (2015). Metabolic engineering of 2-phenylethanol pathway producing fragrance chemical and reducing lignin in Arabidopsis. Plant Cell Reports. [Link]

-

Martins, J., et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]

-

Li, S., et al. (2024). Physiological and Biochemical Analysis Revealing the Key Factors Influencing 2-Phenylethanol and Benzyl Alcohol Production in Crabapple Flowers. MDPI. [Link]

-

Dai, X., et al. (2023). Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions. Frontiers in Plant Science. [Link]

-

Bar-Peled, M. (n.d.). The Synthesis of UDP-xylose: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides. University of Georgia. [Link]

-

Schoberer, J., et al. (n.d.). UDP-xylose metabolism in mammalian cells. A, UDP-Xyl is synthesized in... ResearchGate. [Link]

-

Eixelsberger, T., & Nidetzky, B. (2022). Biosynthesis of UDP-α-D-Xylose and UDP-β-L-Arabinose. ResearchGate. [Link]

-

Ijima, Y., et al. (2002). Time course of hydrolysis of 2-phenylethyl-primeveroside catalyzed by... ResearchGate. [Link]

-

Zhou, Y., et al. (2018). Occurrence of Glycosidically Conjugated 1-Phenylethanol and Its Hydrolase β-Primeverosidase in Tea ( Camellia sinensis ) Flowers. ResearchGate. [Link]

-

Harper, A. D., & Bar-Peled, M. (2002). Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms. National Center for Biotechnology Information. [Link]

-

Roccia, A., et al. (2019). Biosynthesis of 2-Phenylethanol in Rose Petals Is Linked to the Expression of One Allele of RhPAAS. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylethyl beta-primeveroside. PubChem. [Link]

-

Dai, X., et al. (2023). Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions. National Center for Biotechnology Information. [Link]

-

Ma, S.-J., et al. (2000). Substrate specificity of 8-primeverosidase, a key enzyme in aroma formation during oolong tea and black tea manufacturing. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Zhou, Y., et al. (2020). Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants. Horticulture Research. [Link]

-

Ma, S.-J., et al. (2000). Substrate Specificity of Я-Primeverosidase, A Key Enzyme in Aroma Formation during Oolong Tea and Black Tea Manufacturing. J-STAGE. [Link]

-

Ma, S. J., et al. (2000). Substrate specificity of beta-primeverosidase, a key enzyme in aroma formation during oolong tea and black tea manufacturing. PubMed. [Link]

-

Liu, Y., et al. (2016). Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis). Journal of Experimental Botany. [Link]

-

Zhou, Y., et al. (2019). Increasing Temperature Changes Flux into Multiple Biosynthetic Pathways for 2-Phenylethanol in Model Systems of Tea (Camellia sinensis) and Other Plants. PubMed. [Link]

-

Beahm, B. J., et al. (2015). Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase. Frontiers in Chemistry. [Link]

-

Ohgami, S. (2015). Sequential Glycosylations for the Biosynthesis of Aroma β-Primeverosides Are Catalyzed by Two Camellia sinensis Glycosyltransferases. Shizuoka University. [Link]

-

Ohgami, S., et al. (2015). Volatile Glycosylation in Tea Plants: Sequential Glycosylations for the Biosynthesis of Aroma β -Primeverosides Are Catalyzed by Two Camellia sinensis Glycosyltransferases. ResearchGate. [Link]

-

Li, M., et al. (2023). Enzymatic biosynthesis of novel 2-(2-phenylethyl)chromone glycosides catalyzed by UDP-glycosyltransferase UGT71BD1. International Journal of Biological Macromolecules. [Link]

-

Lin, C.-L., et al. (2007). TOWARD A BLUEPRINT FOR β-PRIMEVEROSIDASE FROM TEA LEAVES STRUCTURE/FUNCTION PROPERTIES: HOMOLOGY MODELING STUDY. World Scientific. [Link]

-

Zhang, T., et al. (2024). Engineering an Ancestral Glycosyltransferase for Biosynthesis of 2-Phenylethyl-β-d-Glucopyranoside and Salidroside. Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Volatile Glycosylation in Tea Plants: Sequential Glycosylations for the Biosynthesis of Aroma β-Primeverosides Are Catalyzed by Two Camellia sinensis Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C19H28O10 | CID 131129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Increasing Temperature Changes Flux into Multiple Biosynthetic Pathways for 2-Phenylethanol in Model Systems of Tea (Camellia sinensis) and Other Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. The Synthesis of UDP-xylose: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 18. Enzymatic biosynthesis of novel 2-(2-phenylethyl)chromone glycosides catalyzed by UDP-glycosyltransferase UGT71BD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Engineering an Ancestral Glycosyltransferase for Biosynthesis of 2-Phenylethyl-β-d-Glucopyranoside and Salidroside - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenylethyl beta-primeveroside: From Molecular Structure to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylethyl beta-primeveroside is a naturally occurring glycoside found in a variety of plants, most notably in tea leaves (Camellia sinensis) and jasmine flowers (Jasminum sambac).[1][2] As a key contributor to the floral aroma of certain teas, this molecule is of significant interest in the fields of natural product chemistry, food science, and potentially, pharmacology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its molecular structure, spectroscopic data, and key chemical reactions. Furthermore, this document delves into its natural occurrence, biosynthesis, and methods for its isolation and synthesis. Finally, the known and potential biological activities of this compound are discussed, paving the way for future research and development.

Molecular Structure and Identification

This compound is a disaccharide glycoside. Its structure consists of a 2-phenylethanol aglycone linked to the anomeric carbon of a glucose molecule, which is further substituted at its 6-position with a xylose unit. The linkage between the xylose and glucose is a β(1→6) glycosidic bond, and the linkage between the primeverose (xylose-glucose) disaccharide and the 2-phenylethanol is also a β-glycosidic bond.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-(2-phenylethoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | [1] |

| Molecular Formula | C₁₉H₂₈O₁₀ | [1][2] |

| Molecular Weight | 416.42 g/mol | [3] |

| CAS Number | 129932-48-5 | [2] |

| InChI | InChI=1S/C19H28O10/c20-11-8-27-18(16(24)13(11)21)28-9-12-14(22)15(23)17(25)19(29-12)26-7-6-10-4-2-1-3-5-10/h1-5,11-25H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 | [2] |

| InChIKey | ZRGXCWYRIBRSQA-BMVMOQKNSA-N | [2] |

| SMILES | C1OC[C@@H]2OCCC3=CC=CC=C3)O)O)O)O)O">C@HO | [2] |

Physical and Chemical Properties

While many of the physical properties of this compound are predicted, they provide valuable insights for its handling, isolation, and analysis.

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | Data not available; varies with purity. | [4] |

| Boiling Point | 661.3 ± 55.0 °C (Predicted) | [3] |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [3] |

| Water Solubility | Soluble | [5] |

| pKa | 12.89 ± 0.70 (Predicted) |

Chemical Stability: this compound is reported to be stable under acidic conditions. However, it is susceptible to hydrolysis under alkaline conditions or upon prolonged exposure to heat, which can cleave the glycosidic bonds.[4]

Spectroscopic Data

Spectroscopic data is essential for the unequivocal identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the phenylethyl aglycone and the two sugar moieties. The aromatic protons of the phenyl ring typically appear as a multiplet in the region of δ 7.2-7.3 ppm. The methylene protons of the ethyl group adjacent to the oxygen and the phenyl ring resonate as triplets around δ 3.6-3.8 ppm and δ 2.8-3.0 ppm, respectively.[4] A full ¹H NMR spectrum is available in the literature, which can be used for detailed structural confirmation.[6]

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification. An LC-MS/MS spectrum from the MassBank of North America (MoNA) database provides valuable fragmentation data.

Table 3: LC-MS/MS Data

| Parameter | Value |

| Precursor Ion | [M+NH₄]⁺ |

| Precursor m/z | 434.202 |

| Top 5 Peaks (m/z) | 145.049744, 85.027580, 163.060928, 434.202, 105.0699 |

The fragmentation pattern in mass spectrometry is crucial for structural elucidation. A plausible fragmentation pathway would involve the initial loss of the xylose unit, followed by the loss of the glucose unit, and subsequent fragmentation of the 2-phenylethanol aglycone. The peak at m/z 105.0699 likely corresponds to the [C₈H₉]⁺ ion (phenylethyl cation), a common fragment from 2-phenylethyl derivatives.

Natural Occurrence and Biosynthesis

This compound is a significant contributor to the aroma profile of certain plants.

Natural Sources:

-

Camellia sinensis (Tea Plant): It is found in the leaves and is a key precursor to the floral aroma of oolong and black teas.[1]

-

Jasminum sambac (Arabian Jasmine): This compound contributes to the characteristic fragrance of jasmine flowers.[2]

-

Callianthemum taipaicum : This phenolic compound has also been isolated from this plant species.[8]

Biosynthesis: The biosynthesis of this compound in tea plants is a two-step enzymatic process. First, a glucosyltransferase attaches a glucose molecule to 2-phenylethanol. Subsequently, a second glycosyltransferase adds a xylose unit to the 6-position of the glucose moiety.

Sources

- 1. This compound | C19H28O10 | CID 131129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikidata [wikidata.org]

- 3. chembk.com [chembk.com]

- 4. Buy this compound (EVT-508589) | 129932-48-5 [evitachem.com]

- 5. Tandem parallel fragmentation of peptides for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biological Role of 2-Phenylethyl beta-primeveroside in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylethyl beta-primeveroside is a naturally occurring glycoside found in a variety of aromatic plants, including tea (Camellia sinensis), roses (Rosa spp.), and jasmine (Jasminum sambac).[1][2][3] As a non-volatile secondary metabolite, its core biological function is to serve as a stable storage and transport form of the fragrant volatile compound, 2-phenylethanol (2PE). This guide delineates the metabolic lifecycle of this compound, from its multi-step enzymatic biosynthesis to its catabolic release of 2PE, which plays a pivotal role in floral aroma and plant defense. We will explore the key enzymes governing these pathways, the compound's dual function in attracting pollinators and deterring herbivores, and the analytical methodologies essential for its study. This document provides a comprehensive technical overview intended to support advanced research and potential applications in agronomy, perfumery, and pharmacology.

Introduction: A Key Precursor in Plant Biochemistry

This compound is a disaccharide glycoside. Its structure consists of the aromatic alcohol 2-phenylethanol (the aglycone) linked to a primeverose sugar moiety, which is a disaccharide composed of xylose and glucose (6-O-β-D-xylopyranosyl-β-D-glucose).[2][4] In its glycosylated form, the compound is water-soluble, non-volatile, and relatively stable, allowing plants to accumulate and store it in tissues, primarily in vacuoles.

Its significance lies in its role as a precursor. Plants invest metabolic energy to synthesize this compound not for its intrinsic activity, but for the controlled, enzymatic release of its aglycone, 2-phenylethanol. 2PE is a major contributor to the characteristic floral scent of many valuable ornamental and commercial plants and is a key signaling molecule in plant-insect interactions.[5][6][7] The glycosylation of 2PE into its primeveroside form is a sophisticated biochemical strategy to manage the storage, transport, and timely release of a potent volatile organic compound (VOC).

The Metabolic Lifecycle of this compound

The existence of this compound in plant cells is transient, governed by a dynamic balance between its synthesis (anabolism) and breakdown (catabolism).

Biosynthesis Pathway

The formation of this compound is a multi-stage process involving the synthesis of the aglycone followed by sequential glycosylation.

-

Aglycone Formation : The journey begins with the amino acid L-phenylalanine. In well-studied organisms like roses, L-phenylalanine is converted to 2-phenylethanol via intermediates such as phenylacetaldehyde.[5][6] This conversion is catalyzed by a series of enzymes, including Phenylacetaldehyde Synthase (PAAS) and Phenylacetaldehyde Reductase (PAR).[5]

-

Sequential Glycosylation : Once 2-phenylethanol is synthesized, it undergoes a two-step glycosylation, a process thoroughly characterized in the tea plant, Camellia sinensis.[1]

-

Step 1 (Glucosylation) : A UDP-glucosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to 2-phenylethanol. This reaction forms the intermediate 2-phenylethyl β-D-glucopyranoside.[1]

-

Step 2 (Xylosylation) : A second, specific glycosyltransferase—a UDP-xylosyltransferase—transfers a xylose unit from UDP-xylose to the 6-hydroxyl group of the glucose moiety on the intermediate. This final step yields this compound.[1]

-

This sequential enzymatic process ensures precise control over the formation of the final storage compound.

Caption: Biosynthesis pathway from L-Phenylalanine to this compound.

Catabolism and Volatile Release

The biological activity of this compound is realized through its enzymatic breakdown. This catabolic process is catalyzed by a specific glycoside hydrolase known as β-primeverosidase .[8]

This enzyme specifically recognizes and cleaves the glycosidic bond linking the primeverose sugar to the 2-phenylethanol aglycone. The hydrolysis reaction releases two products:

-

2-Phenylethanol (2PE) : The volatile aromatic compound.

-

Primeverose : The disaccharide.

This enzymatic release is a critical control point. In healthy, intact tissues, the enzyme and its substrate are sequestered in different cellular compartments. However, upon tissue damage or during specific developmental stages like flower opening, they come into contact, triggering the rapid release of 2PE.[5][8] This mechanism is fundamental to the formation of the characteristic floral aroma in teas during processing and in flowers attracting pollinators.[8]

Caption: Enzymatic hydrolysis of this compound by β-primeverosidase.

Core Biological Functions

The metabolic investment in producing this compound serves two primary, interconnected ecological functions.

Floral Aroma and Pollinator Attraction

The primary role is as a reservoir for the floral scent component 2PE. Volatile compounds are crucial for attracting pollinators, such as bees, moths, and beetles, to ensure successful reproduction.[7][9] By storing 2PE in a stable, non-volatile form, the plant can release it in a controlled manner, often timed with pollinator activity (e.g., during specific times of day) or at peak floral development.[6] This controlled release maximizes the efficiency of the chemical signal while conserving metabolic resources.

Plant Defense Mechanisms

A growing body of evidence suggests that glycosylated volatiles also function in plant defense.[5][8] This is often described as a "two-component" defense system. The stored glycoside is benign, but upon attack by an herbivore, the mechanical damage to the tissue brings the β-primeverosidase into contact with the this compound. The resulting burst of released 2PE and other volatiles can act as a deterrent to the herbivore or attract natural enemies of the pest, an indirect defense mechanism.[7]

Metabolic Homeostasis and Detoxification

Glycosylation is a universal biochemical strategy in living organisms, including plants, for managing toxic or highly reactive compounds. This process, often analogized to Phase II metabolism in animals, increases the water solubility and reduces the reactivity of metabolites.[10][11][12] By converting 2PE into its primeveroside, the plant can safely accumulate high concentrations of this aromatic compound without risking cellular toxicity, allowing for its transport and storage in the vacuole.[8]

Methodologies for Research and Analysis

Studying this compound requires a multi-step analytical approach to handle its non-volatile nature and its relationship with its volatile aglycone.

Extraction and Purification Protocol

The choice of protocol is critical for preserving the integrity of the glycoside. Organic solvent extraction is a standard method.[13]

Step-by-Step Protocol:

-

Sample Preparation : Collect fresh plant tissue (e.g., 5g of flower petals) and immediately freeze in liquid nitrogen to halt enzymatic activity. Lyophilize (freeze-dry) the tissue to remove water.

-

Homogenization : Grind the lyophilized tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

-

Solvent Extraction : Suspend the powder in 50 mL of 80% aqueous methanol. Use an ultrasonic bath (ultrasound-assisted extraction, UAE) for 30 minutes at room temperature to enhance extraction efficiency.[14]

-

Clarification : Centrifuge the mixture at 10,000 x g for 15 minutes. Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

-

Solvent Removal : Evaporate the methanol from the supernatant under reduced pressure using a rotary evaporator. The remaining aqueous solution contains the crude glycosides.

-

Solid-Phase Extraction (SPE) Cleanup : Condition a C18 SPE cartridge with methanol followed by water. Load the aqueous extract onto the cartridge. Wash with water to remove highly polar impurities (sugars, organic acids). Elute the glycosides with methanol. This step is crucial for removing interfering compounds. An alternative for broad isolation of glycosidically bound volatiles is using an Amberlite XAD-2 resin column.[8]

-

Final Preparation : Evaporate the final methanol eluate to dryness and redissolve in a known volume of 50% methanol for analysis.

Quantification and Structural Elucidation

-

High-Performance Liquid Chromatography (HPLC) : The primary technique for quantifying the intact glycoside. A C18 reversed-phase column is typically used with a water/acetonitrile or water/methanol gradient. Detection can be achieved using a Diode Array Detector (DAD) or Mass Spectrometry (MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Used to analyze the aglycone (2PE). The purified glycoside fraction is subjected to enzymatic hydrolysis (using β-primeverosidase) or acid hydrolysis to release the 2PE, which is then extracted with an organic solvent (e.g., hexane or dichloromethane) and analyzed by GC-MS.[5][8]

-

Nuclear Magnetic Resonance (NMR) : For definitive structural confirmation of the purified compound, 1H and 13C NMR are indispensable.[8]

Caption: Standard experimental workflow for the analysis of this compound.

Data Presentation

Quantitative data from such analyses are best presented in tabular format for clear comparison.

| Plant Tissue | This compound (µg/g dry weight) | Free 2-Phenylethanol (µg/g dry weight) |

| Young Petals | 450.6 ± 25.2 | 15.3 ± 2.1 |

| Mature Petals | 275.1 ± 18.9 | 85.7 ± 9.4 |

| Leaves | 85.3 ± 7.6 | 2.1 ± 0.5 |

| Stems | 12.4 ± 1.5 | Not Detected |

| Table 1. Hypothetical distribution of this compound and its free aglycone in different tissues of an aromatic plant. Data are representative means ± standard deviation. |

Conclusion and Future Directions

This compound exemplifies a sophisticated and efficient biochemical strategy in plants. It serves as a stable, transportable precursor for the volatile signal molecule 2-phenylethanol, playing a central role in both pollinator attraction and chemical defense. Understanding its metabolic pathways, the enzymes involved, and its ecological functions is critical for fields ranging from crop improvement and pest resistance to the development of natural fragrances and flavors.

Future research should focus on:

-

Regulatory Networks : Elucidating the transcriptional regulation of the key biosynthetic enzymes (PAAS, UGTs, xylosyltransferases) in response to developmental and environmental cues.

-

Enzyme Engineering : Exploring the potential of β-primeverosidases in industrial applications for the controlled release of natural aromas from glycosidic precursors.

-

Ecological Specificity : Investigating how different plant species modulate the storage and release of this compound to adapt to specific pollinators or herbivore pressures.

The study of this compound and related glycosides continues to be a fertile ground for discovering fundamental principles of plant metabolism and ecological chemistry.

References

-

Ohgami, S., et al. (2015). Sequential Glycosylations for the Biosynthesis of Aroma β-Primeverosides Are Catalyzed by Two Camellia sinensis Glycosyltransferases. Plant Physiology, 168(2), 464–477. [Link]

-

Mizutani, M., et al. (2002). Cloning of β-Primeverosidase from Tea Leaves, a Key Enzyme in Tea Aroma Formation. Plant Physiology, 130(4), 2164–2176. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Roccia, A., et al. (2019). Biosynthesis of 2-Phenylethanol in Rose Petals Is Linked to the Expression of One Allele of RhPAAS. Plant Physiology, 180(3), 1344–1359. [Link]

-

Hirata, H., et al. (2016). Biosynthesis of floral scent 2-phenylethanol in rose flowers. Bioscience, Biotechnology, and Biochemistry, 80(10), 1865-1873. [Link]

-

Wang, D. M., et al. (2012). A new isorhamnetin glycoside and other phenolic compounds from Callianthemum taipaicum. Molecules, 17(4), 4595-4603. [Link]

-

European Bioinformatics Institute (n.d.). This compound (CHEBI:136550). ChEBI. Retrieved from [Link]

-

Wikidata (n.d.). This compound. Retrieved from [Link]

-

Chen, J., et al. (2024). Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. International Journal of Molecular Sciences, 25(3), 1813. [Link]

-

Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]

-

O'Riordan, P. J., et al. (2021). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. Molecules, 26(17), 5199. [Link]

-

GVS, S., & Giri, A. P. (2021). CYP79D73 Participates in Biosynthesis of Floral Scent Compound 2-Phenylethanol in Plumeria rubra. Plant and Cell Physiology, 62(10), 1629–1642. [Link]

-

Bassereau, J.F., et al. (1998). Extraction of 2-Phenylethyl Alcohol Using Supercritical CO2. Journal of Food Science, 63(5), 859-862. [Link]

-

Almazroo, O. A., et al. (2017). Biotransformation. StatPearls. [Link]

-

Sladek, M. (2015). Compounds for activating defense priming in plants. RWTH Publications. [Link]

-

Jancova, P., et al. (2007). Phase II drug metabolizing enzymes. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 151(2), 103-116. [Link]

-

Omudhome, O. (2023). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Drug Discovery and Development. [Link]

-

Fuji, Y., & Hirai, M. Y. (2024). Distribution, Biosynthesis, and Engineering Biology of Phenylethanoid Glycosides in order Lamiales. ResearchGate. [Link]

-

Khan Academy (2022). Enzymes Involved in Phase I and Phase II Metabolism. YouTube. [Link]

-

Li, S., et al. (2024). Physiological and Biochemical Analysis Revealing the Key Factors Influencing 2-Phenylethanol and Benzyl Alcohol Production in Crabapple Flowers. Horticulturae, 10(3), 226. [Link]

-

The Plant Enthusiast (2024). What Is The Secret Chemistry Behind A Flower's Fragrance? YouTube. [Link]

-

Pilon-Smits, E. A., et al. (2009). Physiological functions of beneficial elements. Current Opinion in Plant Biology, 12(3), 267-274. [Link]

Sources

- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 2. This compound | C19H28O10 | CID 131129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikidata [wikidata.org]

- 4. This compound (CHEBI:136550) [ebi.ac.uk]

- 5. Biosynthesis of 2-Phenylethanol in Rose Petals Is Linked to the Expression of One Allele of RhPAAS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of floral scent 2-phenylethanol in rose flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP79D73 Participates in Biosynthesis of Floral Scent Compound 2-Phenylethanol in Plumeria rubra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. biomed.papers.upol.cz [biomed.papers.upol.cz]

- 12. longdom.org [longdom.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

2-Phenylethyl beta-primeveroside and its contribution to tea aroma.

An In-depth Technical Guide to 2-Phenylethyl β-Primeveroside and Its Contribution to Tea Aroma

Introduction: The Chemistry of a Floral Scent

The aroma of tea, a complex tapestry woven from hundreds of volatile organic compounds (VOCs), is a primary determinant of its quality and character. While free volatiles contribute directly to the scent profile, a significant portion of a tea's aromatic potential lies dormant within the fresh leaves in the form of non-volatile, water-soluble glycosidically bound volatiles (GBVs). These molecules are essentially aroma precursors, consisting of a volatile aglycone (the aroma compound) linked to a sugar moiety.[1][2]

Among the most important of these precursors is 2-phenylethyl β-primeveroside . This compound is the stored form of 2-phenylethanol (2-PE), an alcohol renowned for its pleasant floral, rose-like, and sweet aroma.[3][4] The controlled release of 2-PE from its glycosidic precursor during tea processing is a critical biochemical event that imparts the characteristic floral notes beloved in many oolong and black teas.[4][5] This guide provides a comprehensive technical overview of the biosynthesis of 2-phenylethyl β-primeveroside, the enzymatic mechanisms of its conversion, its profound impact on the final tea aroma, and the analytical methodologies employed for its study.

Physicochemical Profile

2-Phenylethyl β-primeveroside is a disaccharide glycoside.[6] The aglycone, 2-phenylethanol, is attached to a primeverose sugar unit, which is composed of a xylose molecule linked to a glucose molecule (6-O-β-D-xylopyranosyl-β-D-glucopyranoside).[6][7] This glycosidic linkage renders the otherwise volatile 2-phenylethanol non-volatile and water-soluble, allowing it to be stored within the plant's cells.[2][8]

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₈O₁₀ | [6][9][10] |

| Molar Mass | 416.42 g/mol | [6][9] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-(2-phenylethoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | [6] |

| Appearance | Solid | [11] |

| Solubility | Soluble in water | [12] |

Biosynthesis in Camellia sinensis

The formation of 2-phenylethyl β-primeveroside in tea plants (Camellia sinensis) is a sophisticated, multi-step process involving the conversion of an amino acid followed by sequential enzymatic glycosylations.[4][7][13]

Formation of the Aglycone: 2-Phenylethanol (2-PE)

The journey begins with the amino acid L-phenylalanine. Tea leaves can employ multiple biosynthetic pathways to convert L-phenylalanine into 2-phenylethanol. These pathways may involve intermediates such as phenylpyruvic acid (PPA) and phenylacetaldehyde (PAld).[13] Studies have shown that environmental factors, such as temperature, can influence which pathway is predominantly used, thereby affecting the flux and accumulation of 2-PE.[13]

Sequential Glycosylation

Once 2-phenylethanol is synthesized, it is conjugated to sugar molecules in a two-step enzymatic cascade to form the final, stable primeveroside.[4][7][14]

-

Glucosylation: A specific UDP-glycosyltransferase, CsGT1 (UGT85K11) , catalyzes the transfer of a glucose moiety from UDP-glucose to 2-phenylethanol. This reaction forms the monoglucoside, 2-phenylethyl β-D-glucopyranoside .[14]

-

Xylosylation: A second, distinct glycosyltransferase, CsGT2 (UGT94P1) , then acts on the newly formed glucoside. It catalyzes the transfer of a xylose moiety from UDP-xylose to the 6-position of the glucose, completing the formation of 2-phenylethyl β-primeveroside .[14]

This sequential process is crucial for building the disaccharide structure that is the primary storage form for many key tea aroma compounds.

The Release of Aroma: Enzymatic Hydrolysis

Fresh tea leaves have a mild, grassy scent because 2-phenylethanol is securely bound as a non-volatile primeveroside. The release of its floral aroma is an enzymatic process that occurs during tea manufacturing.[5]

The Key Enzyme: β-Primeverosidase

The hydrolysis of 2-phenylethyl β-primeveroside is catalyzed by a highly specific endogenous enzyme called β-primeverosidase .[5][15][16] This enzyme is a unique diglycosidase that specifically recognizes and cleaves the bond between the aglycone (2-phenylethanol) and the primeverose sugar moiety, without breaking the bond between the glucose and xylose.[15][17] The products of this reaction are the volatile 2-phenylethanol and the disaccharide primeverose .[5][15]

Crucially, β-primeverosidase shows very high specificity for the primeveroside structure and is largely inactive towards monoglucosides like 2-phenylethyl β-D-glucopyranoside.[15][16][17] This confirms that primeverosides are the main glycosidic aroma precursors in tea.[1]

The Role of Cellular Disruption in Tea Processing

In the intact tea leaf, β-primeverosidase is spatially separated from its substrate. The enzyme is primarily localized in the cell wall, while the 2-phenylethyl β-primeveroside is stored in the vacuole.[18][19][20]

The aroma release is initiated by the physical damage and stresses that occur during tea processing:

-

Withering: The initial water loss induces stress, which can begin to compromise cell integrity.

-

Rolling/Maceration: This critical step in black tea manufacturing causes extensive cell wall disruption.[1] This mechanical damage allows the β-primeverosidase from the cell wall to mix with the primeveroside precursors from the vacuole, triggering rapid hydrolysis and the release of 2-phenylethanol and other floral aroma compounds.[1][21]

In contrast, during the manufacturing of some oolong teas where the leaf cells remain largely intact, there is significantly less reduction in GBVs, indicating that enzymatic hydrolysis is not the primary mechanism of aroma formation in those specific processes.[18][19]

Advanced Analytical Methodologies

The precise quantification of 2-phenylethyl β-primeveroside is essential for evaluating tea quality and understanding aroma potential. The standard method involves solid-phase extraction followed by liquid chromatography-mass spectrometry.

Protocol: Quantification of 2-Phenylethyl β-primeveroside in Tea Leaves

-

Sample Preparation:

-

Freeze-dry fresh tea leaves and grind them into a fine powder.

-

Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

-

-

Extraction of Glycosidic Fraction:

-

Add 5 mL of methanol to the sample, vortex thoroughly, and sonicate for 30 minutes.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.

-

Evaporate the combined methanol extract to dryness under a stream of nitrogen gas.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in 1 mL of deionized water.

-

Condition an Amberlite XAD-2 or C18 SPE cartridge with methanol followed by deionized water.

-

Load the aqueous extract onto the SPE cartridge.

-

Wash the cartridge with deionized water to remove sugars and other polar interferences.

-

Elute the glycosidic fraction with methanol.

-

Evaporate the methanol eluate to dryness.

-

-

LC-MS Analysis:

-

Reconstitute the final dried residue in a known volume (e.g., 200 µL) of 50% methanol.

-

Inject an aliquot (e.g., 5 µL) into an LC-MS system.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution profile, typically using water (with 0.1% formic acid) as mobile phase A and acetonitrile or methanol (with 0.1% formic acid) as mobile phase B.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, targeting the specific m/z transitions for 2-phenylethyl β-primeveroside.

-

Quantification: Calculate the concentration based on a calibration curve generated from an authentic standard of 2-phenylethyl β-primeveroside.

-

Conclusion

2-Phenylethyl β-primeveroside stands as a cornerstone of tea aroma chemistry. It exemplifies the elegant biological strategy of storing potent volatile compounds in a stable, non-volatile form until they are needed. The controlled, enzymatic release of 2-phenylethanol during manufacturing is a masterful interplay of biochemistry and processing that transforms the bland fresh leaf into an aromatic masterpiece. For researchers and developers, a deep understanding of this precursor—from its biosynthesis to its analysis—is paramount for innovating new tea varieties and processing techniques aimed at enhancing the desirable floral characteristics that consumers cherish.

References

-

Does Enzymatic Hydrolysis of Glycosidically Bound Volatile Compounds Really Contribute to the Formation of Volatile Compounds During the Oolong Tea Manufacturing Process?. ACS Publications. Available at: [Link]

-

2-phenylethyl β-primeveroside. ChemBK. Available at: [Link]

-

Analysis of Glycosidically Bound Aroma Precursors in Tea Leaves. 2. Changes in Glycoside Contents and Glycosidase Activities in Tea Leaves during the Black Tea Manufacturing Process. ResearchGate. Available at: [Link]

-

Analysis of Glycosidically Bound Aroma Precursors in Tea Leaves. 1. Qualitative and Quantitative Analyses of Glycosides with Aglycons as Aroma Compounds. ResearchGate. Available at: [Link]

-

Characteristic Fluctuations in Glycosidically Bound Volatiles during Tea Processing and Identification of Their Unstable Derivatives. ACS Publications. Available at: [Link]

-

Increasing Temperature Changes Flux into Multiple Biosynthetic Pathways for 2-Phenylethanol in Model Systems of Tea (Camellia sinensis) and Other Plants. PubMed. Available at: [Link]

-

Enhancement of Black Tea Aroma by Adding the β-Glucosidase Enzyme during Fermentation on Black Tea Processing. PubMed Central. Available at: [Link]

-

Characteristic Fluctuations in Glycosidically Bound Volatiles During Tea Processing and Identification of Their Unstable Derivatives. PubMed. Available at: [Link]

-

Glycosidically Bound Volatiles Structurally Identified in Tea Leaf. ResearchGate. Available at: [Link]

-

2-Phenylethyl beta-primeveroside. PubChem. Available at: [Link]

-

Enzymes in Tea Processing: Industry Challenges and Enzyme Types. LinkedIn. Available at: [Link]

-

Does Enzymatic Hydrolysis of Glycosidically Bound Volatile Compounds Really Contribute to the Formation of Volatile Compounds During the Oolong Tea Manufacturing Process?. ResearchGate. Available at: [Link]

-

Main tea aromas and their precursors of formation. ResearchGate. Available at: [Link]

-

Substrate Specificity of β-Primeverosidase, A Key Enzyme in Aroma Formation during Oolong Tea and Black Tea Manufacturing. Taylor & Francis Online. Available at: [Link]

-

Studies on aroma formation mechanisms during tea manufacturing suggest methods not only to improve the quality of made teas, but also to produce new types. ICOS 2010 Proceedings. Available at: [Link]

-

This compound. Wikidata. Available at: [Link]

-

Volatile Glycosylation in Tea Plants: Sequential Glycosylations for the Biosynthesis of Aroma β-Primeverosides Are Catalyzed by Two Camellia sinensis Glycosyltransferases. Oxford Academic. Available at: [Link]

-

Time course of hydrolysis of 2-phenylethyl-primeveroside catalyzed by... ResearchGate. Available at: [Link]

-

(PDF) Volatile Glycosylation in Tea Plants: Sequential Glycosylations for the Biosynthesis of Aroma β -Primeverosides Are Catalyzed by Two Camellia sinensis Glycosyltransferases. ResearchGate. Available at: [Link]

-

Substrate Specificity of β-Primeverosidase, A Key Enzyme in Aroma Formation during Oolong Tea and Black Tea Manufacturing. ResearchGate. Available at: [Link]

-

Substrate specificity of 8-primeverosidase, a key enzyme in aroma formation during oolong tea and black tea manufacturing. J-STAGE. Available at: [Link]

-

Mechanisms of Developing Black Tea Aroma with Special Reference to Alcoholic Compounds. J-STAGE. Available at: [Link]

-

Occurrence of Functional Molecules in the Flowers of Tea (Camellia sinensis) Plants: Evidence for a Second Resource. NIH. Available at: [Link]

-

Sequential Glycosylations for the Biosynthesis of Aroma β-Primeverosides Are Catalyzed by Two Camellia sinensis Glycosyltransferases. Plant Physiology. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C19H28O10 | CID 131129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Occurrence of Functional Molecules in the Flowers of Tea (Camellia sinensis) Plants: Evidence for a Second Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. This compound - Wikidata [wikidata.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Buy this compound (EVT-508589) | 129932-48-5 [evitachem.com]

- 13. Increasing Temperature Changes Flux into Multiple Biosynthetic Pathways for 2-Phenylethanol in Model Systems of Tea (Camellia sinensis) and Other Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. ocha-festival.jp [ocha-festival.jp]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. o-cha.net [o-cha.net]

- 21. Enhancement of Black Tea Aroma by Adding the β-Glucosidase Enzyme during Fermentation on Black Tea Processing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Phenylethyl β-primeveroside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-phenylethyl β-primeveroside, a naturally occurring glycoside found in various plants, including Camellia sinensis and Jasminum sambac.[1] As a key contributor to the floral aroma of certain teas and flowers, its unambiguous identification is crucial in fields ranging from natural product chemistry to flavor and fragrance research. This document synthesizes mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, offering a detailed interpretation grounded in established scientific principles. By explaining the causality behind experimental choices and demonstrating how different datasets provide self-validating confirmation of the structure, this guide serves as an authoritative resource for researchers.

Introduction: The Significance of 2-Phenylethyl β-primeveroside

2-Phenylethyl β-primeveroside is a disaccharide glycoside. Structurally, it consists of a 2-phenylethanol aglycone linked to the anomeric carbon of a glucose unit, which is further substituted at its C-6 position with a xylose unit. This specific 6-O-β-D-xylopyranosyl-β-D-glucopyranoside linkage is known as a β-primeveroside. The molecule plays a significant role as a non-volatile aroma precursor in several plant species.[2] Enzymatic hydrolysis of the glycosidic bond releases the volatile aroma compound 2-phenylethanol, which is known for its pleasant floral scent. Understanding the structure and spectroscopic properties of the precursor is essential for studies on aroma formation, natural product biosynthesis, and quality control of plant-derived products.

Molecular Formula and Mass Spectrometry (MS) Analysis

The initial step in the structural elucidation of an unknown compound is typically the determination of its molecular formula. For 2-phenylethyl β-primeveroside, this is readily achieved through high-resolution mass spectrometry (HRMS).

-

Molecular Formula : C₁₈H₂₆O₁₀[3]

-

Molecular Weight : 402.4 g/mol [3]

-

Exact Mass : 402.152597 g/mol [3]

Expert Insight: In electrospray ionization (ESI) mass spectrometry, which is commonly used for polar molecules like glycosides, the compound is often observed as adducts with ions such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺). For 2-phenylethyl β-primeveroside, an ammonium adduct ([M+NH₄]⁺) has been observed at an m/z of 434.202.[4] It is crucial to correctly identify the adduct ion to avoid misinterpretation of the molecular weight. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can further validate the structure by showing characteristic fragmentation patterns, such as the loss of the xylose unit (a mass difference of 132 Da) followed by the loss of the glucose unit (a mass difference of 162 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[5][6] For a molecule like 2-phenylethyl β-primeveroside, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the sugar units and the aglycone.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information about the chemical environment of each proton, their multiplicity (splitting pattern), and their relative numbers (integration).

Key Features of the ¹H NMR Spectrum:

-

Aromatic Protons: The five protons of the phenyl group typically appear in the downfield region (δ 7.2-7.4 ppm) due to the deshielding effect of the aromatic ring current.[7]

-

Aglycone Methylene Protons: The two methylene groups of the 2-phenylethyl moiety (-CH₂-CH₂-O-) show characteristic triplet signals, typically around δ 2.9 ppm and δ 3.6-4.0 ppm.

-

Anomeric Protons: The protons on the anomeric carbons (C-1 of glucose and C-1 of xylose) are highly diagnostic. Their chemical shifts and coupling constants reveal the stereochemistry of the glycosidic linkage.

-

The β-configuration of the glucose unit is confirmed by a large coupling constant (J ≈ 8 Hz) for its anomeric proton (H-1'), which appears as a doublet.[2]

-

Similarly, the β-configuration of the xylose unit is indicated by a large coupling constant for its anomeric proton (H-1'').

-

-

Sugar Protons: The remaining protons of the glucose and xylose rings resonate in a crowded region, typically between δ 3.0 and δ 4.5 ppm, often overlapping.[5]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbons and information about their chemical environment (e.g., sp², sp³, oxygenated).

Key Features of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The carbons of the phenyl ring appear in the δ 125-140 ppm region.

-

Aglycone Carbons: The -CH₂- carbons of the phenylethyl group are found further upfield.

-

Anomeric Carbons: The anomeric carbons (C-1' and C-1'') are characteristically found in the δ 100-105 ppm region.

-

Sugar Carbons: The other sugar carbons resonate between δ 60 and δ 80 ppm. A key signal is the C-6' of the glucose unit, which is shifted downfield compared to a non-substituted glucose due to the glycosidic linkage to the xylose, a phenomenon known as the glycosylation shift.[8]

2D NMR for Unambiguous Assignments

While 1D NMR provides essential data, 2D NMR experiments are indispensable for resolving signal overlap and definitively establishing the molecular structure.[5][8]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It is used to trace the connectivity of protons within each sugar ring and within the phenylethyl aglycone. For example, starting from the anomeric proton of glucose (H-1'), one can "walk" along the sugar backbone to H-2', H-3', and so on.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is the primary method for assigning the ¹³C signals based on the already assigned ¹H signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. It provides the definitive evidence for the connectivity between the different structural units:

-

A correlation between the anomeric proton of glucose (H-1') and the oxygen-bearing carbon of the aglycone (C-α) confirms the aglycone-glucose linkage.

-

A correlation between the anomeric proton of xylose (H-1'') and C-6' of the glucose unit is the key piece of evidence that establishes the 1→6 glycosidic linkage between the two sugars.[8]

-

Correlations from the aglycone's methylene protons to the aromatic carbons confirm the structure of the 2-phenylethyl moiety.

-

Summary of Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shift assignments for 2-phenylethyl β-primeveroside. Note: Exact chemical shifts can vary depending on the solvent and temperature.[9]

Table 1: ¹H NMR Chemical Shift Assignments (Typical values in D₂O)

| Proton | Multiplicity | Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) |

| H-2, H-6 | d | 7.3 | ~7.30 |

| H-3, H-5 | t | 7.3 | ~7.25 |

| H-4 | t | 7.3 | ~7.20 |

| H-α | m | - | ~3.95, ~3.65 |

| H-β | t | 7.0 | ~2.90 |

| H-1' (Glc) | d | 7.8 | ~4.40 |

| H-1'' (Xyl) | d | 7.5 | ~4.35 |

| Sugar Protons | m | - | 3.10 - 4.10 |

Table 2: ¹³C NMR Chemical Shift Assignments (Typical values in D₂O)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~139.0 |

| C-2, C-6 | ~129.0 |

| C-3, C-5 | ~128.5 |

| C-4 | ~126.0 |

| C-α | ~71.0 |

| C-β | ~36.0 |

| C-1' (Glc) | ~103.0 |

| C-2' (Glc) | ~74.0 |

| C-3' (Glc) | ~76.5 |

| C-4' (Glc) | ~70.0 |

| C-5' (Glc) | ~76.0 |

| C-6' (Glc) | ~69.0 |

| C-1'' (Xyl) | ~104.5 |

| C-2'' (Xyl) | ~73.5 |

| C-3'' (Xyl) | ~76.0 |

| C-4'' (Xyl) | ~69.5 |

| C-5'' (Xyl) | ~66.0 |

Experimental Protocols

5.1. Sample Preparation

A sample of 2-phenylethyl β-primeveroside (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of D₂O, methanol-d₄, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. D₂O is often preferred for glycosides due to their high polarity. A small amount of a reference standard, such as tetramethylsilane (TMS) or a salt like DSS, is added for accurate chemical shift calibration.

5.2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected range of proton signals (e.g., 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is typically used to obtain singlets for all carbon signals. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs available on modern spectrometers are used. It is crucial to optimize key parameters, such as the evolution delays in HSQC and HMBC, to observe the desired correlations effectively. For HMBC, the delay is typically optimized for long-range coupling constants of around 8 Hz.

Visualizations

Diagram 1: Molecular Structure of 2-Phenylethyl β-primeveroside

Caption: Molecular structure of 2-phenylethyl β-primeveroside.

Diagram 2: Key HMBC Correlations for Structural Confirmation

Caption: Key ³J_CH HMBC correlations confirming the molecular backbone.

Conclusion

The structural elucidation of 2-phenylethyl β-primeveroside is a clear example of the synergistic power of modern spectroscopic techniques. Mass spectrometry provides the molecular formula, while a suite of 1D and 2D NMR experiments offers a detailed, atom-by-atom map of the molecule. The self-validating nature of these experiments—where COSY confirms intra-ring connectivity, HSQC links protons to their carbons, and HMBC definitively establishes the linkages between the aglycone, glucose, and xylose units—provides an unshakeable foundation for its structural assignment. The data and protocols presented in this guide offer a comprehensive framework for the identification and analysis of this, and structurally related, glycosides.

References

-

SpectraBase. (n.d.). 2-PHENYLETHYL-BETA-PRIMEVEROSIDE. Retrieved from [Link]

-

Mizutani, S., et al. (2002). Cloning of β-Primeverosidase from Tea Leaves, a Key Enzyme in Tea Aroma Formation. Plant Physiology, 130(4), 2164–2176. Available from: [Link]

-

Argyropoulos, D. (2014). Direct NMR analysis of sugars from glycosides. SUNY College of Environmental Science and Forestry. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylethyl beta-primeveroside. PubChem Compound Database. Retrieved from: [Link]

-

Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis. Retrieved from: [Link]

-

Ard, S., et al. (2017). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 117(15), 9831–9918. Available from: [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from: [Link]

Sources

- 1. This compound | C19H28O10 | CID 131129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. Phenylethyl primeveroside | C19H28O10 | CID 14704521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Research Portal [experts.esf.edu]

- 6. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. compoundchem.com [compoundchem.com]

Literature review on 2-Phenylethyl beta-primeveroside.

An In-Depth Technical Guide to 2-Phenylethyl β-Primeveroside for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Phenylethyl β-primeveroside is a naturally occurring phenylethanoid glycoside found in a variety of plants, most notably in tea (Camellia sinensis) and jasmine (Jasminum sambac).[1] As a non-volatile precursor, it plays a crucial role in the formation of the floral aroma compound 2-phenylethanol, which is released upon enzymatic hydrolysis. This guide provides a comprehensive review of its chemical properties, natural occurrence, biosynthesis, and biological significance. Furthermore, it details established methodologies for its extraction, isolation, and analysis, offering a technical resource for researchers in natural product chemistry, food science, and drug development.

Introduction: The Molecular Architecture of a Key Aroma Precursor

2-Phenylethyl β-primeveroside belongs to the O-glycosyl compound class, which are molecules where a sugar group is bonded to another chemical moiety via an O-glycosidic bond. Specifically, it is a disaccharide glycoside. The structure consists of an aglycone, 2-phenylethanol, linked to a primeverose sugar unit. Primeverose itself is a disaccharide composed of β-D-xylose linked to β-D-glucose (specifically, 6-O-(β-D-xylopyranosyl)-β-D-glucopyranoside).[1] This glycosidic linkage renders the molecule water-soluble and non-volatile, serving as a stable storage and transport form of the fragrant 2-phenylethanol within the plant.[2] The release of the volatile aglycone is a controlled process, typically initiated by enzymatic action in response to stimuli such as tissue damage, making it a key component in the plant's defense mechanisms and aroma profile.[3][4]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-phenylethyl β-primeveroside is fundamental for designing effective extraction, purification, and analytical protocols.

| Property | Value | Source |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-(2-phenylethoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | PubChem[1] |

| Molecular Formula | C₁₉H₂₈O₁₀ | PubChem[1][5] |

| Molecular Weight | 416.4 g/mol | PubChem[1] |

| CAS Number | 129932-48-5 | PubChem[1][5] |

| Appearance | Phenolic compound | MedchemExpress[6] |

| Canonical SMILES | C1OC[C@@H]2OCCC3=CC=CC=C3)O)O)O)O)O">C@HO | PubChem[1] |

| InChIKey | ZRGXCWYRIBRSQA-BMVMOQKNSA-N | PubChem[1][5] |

Natural Occurrence and Distribution

2-Phenylethyl β-primeveroside is distributed across various plant species, where it contributes to their characteristic aroma profiles upon hydrolysis. Its presence has been confirmed in:

-

Camellia sinensis (Tea Plant): It is a significant aroma precursor in tea leaves.[1][7][8]

-

Jasminum sambac (Jasmine): Contributes to the iconic floral scent of jasmine flowers.[1][5]

-

Alangium species: Found in Alangium chinense and Alangium platanifolium.[5]

-

Callianthemum taipaicum : Isolated from this species of the Ranunculaceae family.[6]

-

Rosa species (Rose): Glycosidically stored forms of 2-phenylethanol, including the primeveroside, accumulate in petals before the release of the volatile compound.[3]

-

Other Plants: It has also been reported in Stachys byzantina, Stachys germanica, and Helichrysum arenarium.[5]

Biosynthesis and Enzymatic Control

The biosynthesis of 2-phenylethyl β-primeveroside is a sequential process involving the formation of the aglycone followed by two distinct glycosylation steps. This pathway ensures the controlled formation and storage of the aroma precursor.

Pathway Overview:

-

Aglycone Formation: The pathway begins with the amino acid L-phenylalanine, which is converted to 2-phenylethanol. An alternative pathway can also produce 2-phenylethanol via phenylpyruvate.[3]

-

Glucosylation: The first glycosylation step involves the transfer of a glucose molecule from UDP-glucose to 2-phenylethanol, forming 2-phenylethyl β-D-glucopyranoside. This reaction is catalyzed by a UDP-glucose specific glycosyltransferase (UGT).[8]

-

Xylosylation: The final step is the transfer of a xylose unit from UDP-xylose to the 6-hydroxyl group of the glucose moiety of 2-phenylethyl β-D-glucopyranoside. This creates the characteristic primeverose linkage and yields the final product, 2-phenylethyl β-primeveroside. This step is catalyzed by a specific xylosyltransferase.[8]

Caption: Biosynthetic pathway of 2-Phenylethyl β-primeveroside.

Biological Role and Potential Applications

The primary known biological function of 2-phenylethyl β-primeveroside is as a stored, non-volatile precursor to the aroma compound 2-phenylethanol.

-

Aroma Formation: In tea processing (particularly for oolong and black teas) and during the senescence of flowers, cellular compartmentalization breaks down, allowing enzymes like β-primeverosidase to access the glycoside.[4] This enzymatic hydrolysis releases 2-phenylethanol, which has a characteristic rose-like, floral scent, significantly contributing to the final aroma profile of the product.[4]

-

Plant Defense: The storage of volatile compounds in a glycosylated form is a common plant defense strategy. The release of these compounds upon herbivory or pathogen attack can act as a deterrent.[3]

-